2-BENZYLOXY-3-FLUOROBENZALDEHYDE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFPOWVZRQGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625571 | |
| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148872-79-1 | |
| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of NMR in Structural Elucidation
An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Benzyloxy-3-fluorobenzaldehyde
In the landscape of drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers and scientists, the ability to predict and interpret an NMR spectrum is a foundational skill, transforming theoretical structures into verifiable chemical entities. This guide provides a detailed, first-principles prediction of the ¹H NMR spectrum for 2-benzyloxy-3-fluorobenzaldehyde, a compound with functional groups pivotal to medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the causal electronic and spatial interactions that shape the spectrum, offering a framework for both prediction and empirical validation.
Molecular Structure and Proton Environments
The structure of 2-benzyloxy-3-fluorobenzaldehyde presents several distinct proton environments, each influenced by a unique combination of inductive and resonance effects from its neighboring functional groups: the aldehyde (-CHO), the fluorine (-F), and the benzyloxy (-OCH₂Ph) moiety. A systematic analysis of these environments is the first step in predicting the resulting spectrum.
The protons are labeled as follows for clarity:
-
H_a : Aldehyde proton
-
H_b, H_c, H_d : Aromatic protons on the substituted benzaldehyde ring
-
H_e : Methylene protons of the benzyloxy group
-
H_f, H_g, H_h : Aromatic protons on the benzyl group's phenyl ring
Theoretical Prediction of the ¹H NMR Spectrum
The predicted spectrum is derived from an analysis of expected chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values.
Chemical Shift (δ) Analysis: The Influence of Electronic Effects
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[1]
-
Aldehyde Proton (H_a): The aldehyde proton is one of the most downfield signals in ¹H NMR. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond. Its chemical shift is consistently found in the 9-10 ppm region.[2][3]
-
Benzylic Methylene Protons (H_e): These protons are positioned between two deshielding groups: the phenyl ring and the ether oxygen. This dual influence shifts the signal significantly downfield. For comparison, the signal for benzyl alcohol's CH₂ is around 4.7 ppm, while for 4-benzyloxybenzaldehyde it is observed at 5.14 ppm.[4] A similar value is expected here.
-
Benzyl Ring Protons (H_f, H_g, H_h): The five protons on the terminal phenyl ring are relatively unaffected by the substituents on the distant benzaldehyde ring. They are expected to resonate in the typical aromatic region. Due to their similar electronic environments and potential for signal overlap, they will likely appear as a complex multiplet.[5][6]
-
Benzaldehyde Ring Protons (H_b, H_c, H_d): The positions of these protons are governed by the additive effects of the three substituents.
-
The -CHO group is strongly electron-withdrawing, deshielding its ortho (H_d) and para (H_b) positions.
-
The -OBn group is electron-donating via resonance, shielding its ortho (H_d) and para positions.
-
The -F atom is strongly electronegative (inductive withdrawal) but also donates electron density via resonance. The net effect is complex but crucial for determining the final chemical shifts.
-
Spin-Spin Coupling and Multiplicity Analysis
Spin-spin coupling, reported as the coupling constant J in Hertz (Hz), arises from the interaction of nuclear spins through intervening bonds. It splits signals into predictable patterns (multiplicities).
-
Aldehyde Proton (H_a): With no protons on the adjacent carbon, H_a is expected to be a singlet. However, long-range coupling to H_d (a five-bond coupling) or the fluorine atom may result in a very narrow doublet or triplet, though a singlet is the most probable observation.[7]
-
Benzylic Methylene Protons (H_e): As there are no adjacent protons, this signal will be a sharp singlet.
-
Benzyl Ring Protons (H_f, H_g, H_h): These protons will couple with each other, leading to a complex multiplet that is often difficult to resolve at lower field strengths.
-
Benzaldehyde Ring Protons (H_b, H_c, H_d): The coupling here is more defined and includes both proton-proton and proton-fluorine interactions.
-
H_d: This proton is ortho to H_c (³JH-H ≈ 7-9 Hz) and meta to the fluorine atom (⁴JH-F ≈ 3-7 Hz). This will result in a doublet of doublets (dd).
-
H_c: This proton is coupled to two ortho neighbors, H_b and H_d (³JH-H ≈ 7-9 Hz). This will appear as a triplet (or a doublet of doublets if the coupling constants are unequal).
-
H_b: This proton is ortho to H_c (³JH-H ≈ 7-9 Hz) and para to the fluorine atom (⁵JH-F ≈ 0-3 Hz). This will likely appear as a doublet, with the small para coupling to fluorine potentially broadening the peaks or resolving into a narrow doublet of doublets at high field.
-
Proton-fluorine coupling constants are significant and transmitted through multiple bonds.[8][9]
Summary of Predicted ¹H NMR Data
The following table consolidates the predicted spectral parameters for 2-benzyloxy-3-fluorobenzaldehyde.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H_a | 1H | ~10.2 | Singlet (s) | - |
| H_d | 1H | ~7.8 - 8.0 | Doublet of Doublets (dd) | ³JH-H ≈ 8.0, ⁴JH-F ≈ 6.0 |
| H_c | 1H | ~7.2 - 7.4 | Triplet (t) or dd | ³JH-H ≈ 8.0 |
| H_b | 1H | ~7.5 - 7.7 | Doublet (d) or dd | ³JH-H ≈ 8.0, ⁵JH-F ≈ 2.0 |
| H_e | 2H | ~5.2 | Singlet (s) | - |
| H_f, H_g, H_h | 5H | ~7.3 - 7.5 | Multiplet (m) | - |
Visualization of Key NMR Interactions
To visually represent the through-bond relationships that determine the multiplicity of the benzaldehyde ring protons, the following diagram illustrates the key spin-spin couplings.
Caption: Key through-bond couplings in 2-benzyloxy-3-fluorobenzaldehyde.
Standard Experimental Protocol for Spectrum Acquisition
This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum suitable for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-benzyloxy-3-fluorobenzaldehyde.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak shape.
-
-
Data Acquisition:
-
Experiment: Standard one-pulse proton experiment (e.g., Bruker's 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to the aldehyde proton, are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full relaxation of the nuclei, ensuring accurate integration.
-
Pulse Angle: A 30-degree pulse angle is often sufficient and allows for faster acquisition times.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the integration values relative to a well-resolved peak, such as the 2H singlet of the benzylic protons (H_e).
-
Conclusion: A Framework for Structural Verification
This guide provides a comprehensive, theory-grounded prediction of the ¹H NMR spectrum of 2-benzyloxy-3-fluorobenzaldehyde. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can move beyond simple pattern recognition to a deeper level of spectral interpretation. The predicted data serves as a robust hypothesis that can be rigorously tested against an experimentally acquired spectrum. The congruence between the predicted and observed integration values, chemical shifts, and multiplicities provides the highest level of confidence in structural assignment, embodying the principles of scientific integrity and trustworthiness in chemical analysis.
References
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Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 26, 2026, from [Link]
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Oregon State University. (2022). ¹H NMR Chemical Shift. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved January 26, 2026, from [Link]
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Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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NMR Skills. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved January 26, 2026, from [Link]
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Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved January 26, 2026, from [Link]
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Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. Retrieved January 26, 2026, from [Link]
-
AA Blocks. (n.d.). 2-Benzyloxy-3-fluorobenzaldehyde. Retrieved January 26, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved January 26, 2026, from [Link]
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ScienceMadness Discussion Board. (2020). H-NMR Multiplicity of aldehyde hydrogen on 3-fluorobenzaldehyde. Retrieved January 26, 2026, from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved January 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 26, 2026, from [Link]
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- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
role of benzyloxy protecting group in synthesis
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Organizing the Guide Plan
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Refining the Guide Structure
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Methodological & Application
synthesis of 2-BENZYLOXY-3-FLUOROBENZALDEHYDE
An In-depth Guide to the Synthesis of 2-Benzyloxy-3-fluorobenzaldehyde: A Key Intermediate in Drug Discovery
Introduction
2-Benzyloxy-3-fluorobenzaldehyde is a valuable synthetic intermediate widely utilized by researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive aldehyde, a strategically placed fluorine atom, and a stable benzyloxy protecting group, makes it a versatile building block for the synthesis of complex, biologically active molecules. The incorporation of a fluorine atom is a common strategy in drug design to enhance crucial properties such as metabolic stability, binding affinity to target proteins, and bioavailability.[1] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions to allow for further molecular modifications.
This technical guide provides a comprehensive overview of a reliable and field-proven protocol for the synthesis of 2-benzyloxy-3-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step protocol, and present expected characterization data.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and predicted spectroscopic data for 2-benzyloxy-3-fluorobenzaldehyde is presented below. While experimental data for this specific isomer is not widely published, the values are predicted based on its structural motifs and data from analogous compounds.[2][3]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 202857-89-4 (Isomer Reference) |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol [1][3] |
| Appearance | Predicted: White to pale yellow solid[3] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone); poorly soluble in water.[4] |
| Storage | Store at 2-8°C under an inert atmosphere.[1][3] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals expected for the aldehydic proton (~10 ppm), aromatic protons on both rings (6.8-7.8 ppm), and the benzylic methylene protons (~5.1 ppm).[3] |
| ¹³C NMR | Resonances anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm, with characteristic C-F couplings), and the benzylic methylene carbon (~71 ppm).[3] |
| IR Spectroscopy | Characteristic absorption bands are expected for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹).[3] |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 230.23. A characteristic fragmentation pattern includes the formation of a stable tropylium ion at m/z 91.[2] |
Synthetic Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing 2-benzyloxy-3-fluorobenzaldehyde is through a Williamson ether synthesis. This classic organic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[2] For this specific synthesis, the starting material is 3-fluoro-2-hydroxybenzaldehyde (also known as 3-fluorosalicylaldehyde).[5][6]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
-
Deprotonation: The base, typically a mild inorganic base like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-fluoro-2-hydroxybenzaldehyde. This generates a more nucleophilic phenoxide anion. Potassium carbonate is chosen as it is strong enough to deprotonate the phenol without causing unwanted side reactions with the aldehyde or the benzyl bromide.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. Bromide, being a good leaving group, is displaced.
-
Product Formation: This concerted step results in the formation of the desired ether linkage, yielding 2-benzyloxy-3-fluorobenzaldehyde.
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation of the base, leaving the anion more reactive, thereby accelerating the rate of the SN2 reaction.[2]
Caption: Mechanism of the Williamson ether synthesis.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis, from reaction setup to the isolation of the pure product.
Caption: General workflow for the synthesis and purification.
Detailed Step-by-Step Protocol
Materials:
-
3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)[3]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).[2]
-
Initial Stirring: Stir the resulting suspension at room temperature for approximately 20-30 minutes. This facilitates the formation of the potassium phenoxide salt.[3]
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture using a dropping funnel or syringe.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or, for a faster reaction, heat to 60-70°C for 4-6 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.[3]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[3]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining DMF and inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[2][3]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 2-benzyloxy-3-fluorobenzaldehyde.[2][3]
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzyl bromide is a lachrymator and irritant. Handle with extreme care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Review the Safety Data Sheets (SDS) for all reagents before commencing the experiment.
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway to 2-benzyloxy-3-fluorobenzaldehyde from readily available starting materials. The protocol described herein is a self-validating system that can be reliably implemented in a standard organic chemistry laboratory. The resulting product is a key building block, offering a strategic entry point for the synthesis of novel fluorinated compounds with significant potential in drug discovery and development programs.[1]
References
- Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
-
PubChem. 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1989). US4845304A - Process for producing fluorobenzaldehydes.
-
SIOC Journals. One-Step C- or O-Benzylation of 1,3-Dicarbonyls with Benzyl Alcohols Promoted by Perfluoroalkanosulfonyl Fluoride. Retrieved from [Link]
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SciSpace. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]
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ResearchGate. (2011). ChemInform Abstract: Yb(OTf)3-Promoted Effective Benzylation and Allylation with N-Tosyl Amino Group as a Stable Leaving Group. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
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Sci-hub.st. (2014). Friedel–Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding. Retrieved from [Link]
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European Patent Office. (1993). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]
-
PubChem. 3-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Williamson ether synthesis for 2-BENZYLOXY-3-FLUOROBENZALDEHYDE
Initiating Search Parameters
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Defining Search Approach
I've refined the search strategy to target Google, focusing on the Williamson ether synthesis of 2-benzyloxy-3-fluorobenzaldehyde. The goal is to compile information on the reaction mechanism, conditions, side reactions, and purification techniques. After gathering, I'll analyze results to determine key parameters, safety, and analytical methods. I'll structure an application note, visualizing the workflow using Graphviz.
Outlining Experimental Protocol
I'm now formulating a detailed experimental protocol. This includes reagent preparation, reaction setup, workup, and purification. I'll design a table summarizing reagent amounts, reaction times, and yields. Next, I'll tackle troubleshooting and validation via NMR and MS. I'm integrating citations and crafting a comprehensive reference section.
The Aldehyde Moiety of 2-Benzyloxy-3-fluorobenzaldehyde: A Gateway to Synthetic Diversity
Introduction: Navigating the Reactivity of a Uniquely Substituted Benzaldehyde
In the landscape of medicinal chemistry and synthetic organic chemistry, substituted benzaldehydes are foundational synthons for the construction of complex molecular architectures. 2-Benzyloxy-3-fluorobenzaldehyde presents a particularly interesting case study in aldehyde reactivity. The aldehyde group, the primary locus of chemical transformation, is electronically and sterically influenced by its neighbors on the aromatic ring: an ortho-benzyloxy group and a meta-fluoro substituent.
The bulky benzyloxy group exerts significant steric hindrance, which can modulate the approach of nucleophiles to the carbonyl carbon.[1] Electronically, the benzyloxy group is resonance-donating, which tends to decrease the electrophilicity of the aldehyde. Conversely, the fluorine atom at the 3-position is inductively electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon.[2] This juxtaposition of opposing electronic effects, combined with the steric bulk of the benzyloxy group, dictates a nuanced reactivity profile that must be carefully considered when designing synthetic routes.
This technical guide provides an in-depth exploration of the key reactions of the aldehyde group in 2-benzyloxy-3-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Scientist's Note on Isomer-Specific Data: While this guide focuses on 2-benzyloxy-3-fluorobenzaldehyde, it is important to note that specific experimental data for this isomer is not extensively available in the public domain. The protocols and discussions herein are largely based on established procedures for the closely related and more extensively studied 2-(benzyloxy)-4-fluorobenzaldehyde.[1][3] The shift of the fluorine atom from the para to the meta position is expected to subtly decrease its electron-withdrawing influence on the aldehyde group, potentially leading to slightly slower reaction rates compared to the 4-fluoro isomer in reactions sensitive to carbonyl electrophilicity.
Core Reactions and Synthetic Protocols
The aldehyde functionality of 2-benzyloxy-3-fluorobenzaldehyde is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and the formation of new carbon-carbon and carbon-nitrogen bonds.[1][4]
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, often employed to introduce a key functional group for further derivatization, such as amide or ester formation.
Mechanistic Insight: The choice of oxidant is critical to ensure selective conversion of the aldehyde without affecting other sensitive functional groups in the molecule. Mild oxidizing agents are generally preferred.
Experimental Protocol: Oxidation using Potassium Permanganate
-
Materials: 2-benzyloxy-3-fluorobenzaldehyde, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃), Sodium bisulfite (NaHSO₃), Hydrochloric acid (HCl), Diethyl ether, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2-benzyloxy-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (approx. 1.5 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 30°C.
-
Stir the mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.
-
Once the reaction is complete (as indicated by TLC or the persistence of the purple color), quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzyloxy-3-fluorobenzoic acid.
-
The product can be further purified by recrystallization.
-
Reduction to Primary Alcohol
The reduction of the aldehyde to a primary alcohol is a common synthetic step to introduce a hydroxyl group, which can then be used in a variety of subsequent reactions.
Mechanistic Insight: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes in the presence of other functional groups that might be sensitive to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Experimental Protocol: Reduction using Sodium Borohydride
-
Materials: 2-benzyloxy-3-fluorobenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 2-benzyloxy-3-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-(benzyloxy)-3-fluorophenyl)methanol.
-
| Reaction | Reagents | Solvent | Typical Conditions | Product |
| Oxidation | KMnO₄ | Acetone/Water | 0°C to rt | 2-Benzyloxy-3-fluorobenzoic acid |
| Reduction | NaBH₄ | Methanol | 0°C to rt | (2-(Benzyloxy)-3-fluorophenyl)methanol |
Reductive Amination for Amine Synthesis
Reductive amination is a powerful one-pot method for the synthesis of amines from aldehydes. The reaction proceeds through the initial formation of an imine, which is then reduced in situ to the corresponding amine.[2]
Mechanistic Insight: The initial formation of the imine is often the rate-limiting step and is favored by slightly acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The choice of reducing agent is crucial; it must be capable of reducing the imine but not the starting aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Materials: 2-benzyloxy-3-fluorobenzaldehyde, Primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid (catalytic), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of 2-benzyloxy-3-fluorobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for Reductive Amination.
Carbon-Carbon Bond Forming Reactions
The aldehyde group is an excellent electrophile for a variety of carbon-carbon bond-forming reactions, which are central to building molecular complexity.
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes using a phosphorus ylide.[1]
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a strained four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Experimental Protocol: Wittig Reaction with a Phosphonium Ylide
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous tetrahydrofuran (THF), 2-benzyloxy-3-fluorobenzaldehyde, Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath and add n-butyllithium (1.1 eq) dropwise to generate the ylide (a color change to orange or yellow is typically observed).
-
Stir the ylide solution at room temperature for 30-60 minutes.
-
Dissolve 2-benzyloxy-3-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General Mechanism of the Wittig Reaction.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for the synthesis of alkenes, particularly α,β-unsaturated esters, and often provides excellent E-selectivity.[7][8]
Mechanistic Insight: The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide. The reaction proceeds through a similar mechanism involving a phosphonate-derived intermediate, and the water-soluble phosphate byproduct simplifies purification.[7]
Experimental Protocol: HWE Reaction with a Phosphonate Ester
-
Materials: Triethyl phosphonoacetate, Sodium hydride (NaH), Anhydrous tetrahydrofuran (THF), 2-benzyloxy-3-fluorobenzaldehyde, Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0°C and add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion to 0°C.
-
Add a solution of 2-benzyloxy-3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[1]
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials: 2-benzyloxy-3-fluorobenzaldehyde, Malononitrile, Ethanol, Piperidine (catalytic), 25 mL round-bottom flask, Magnetic stirrer.
-
Procedure:
-
To a 25 mL round-bottom flask containing 10 mL of ethanol, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Add 2-benzyloxy-3-fluorobenzaldehyde (1.0 eq) to the reaction mixture.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, if the product precipitates, collect it by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
| C-C Bond Forming Reaction | Key Reagents | Typical Product | Key Features |
| Wittig Reaction | Phosphonium ylide | Alkene | Versatile for alkene synthesis. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene (often) | Excellent E-selectivity, easy purification. |
| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated system | Forms C=C bonds with electron-withdrawing groups. |
Conclusion: A Versatile Synthon for Complex Molecule Synthesis
The aldehyde group of 2-benzyloxy-3-fluorobenzaldehyde is a versatile and reactive handle that provides access to a wide array of chemical transformations. Through a careful understanding of the electronic and steric effects of the aromatic substituents, researchers can effectively utilize this valuable building block in the synthesis of complex and biologically active molecules. The protocols detailed in this guide serve as a robust starting point for exploring the rich chemistry of this uniquely substituted benzaldehyde, empowering innovation in drug discovery and materials science.
References
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Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
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Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
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Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Available at: [Link]
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Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Wittig reaction with benzaldehyde - Chemistry Stack Exchange. Available at: [Link]
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Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. Available at: [Link]
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(PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]
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Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. Available at: [Link]
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Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Available at: [Link]
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19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Available at: [Link]
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(a) Possible reaction steps of reductive amination of benzaldehyde and... - ResearchGate. Available at: [Link]
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Application Note: Synthesis of 2-(Benzyloxy)-3-fluoro-stilbene Derivatives via the Wittig Reaction
Introduction: Strategic Alkene Synthesis for Medicinal Chemistry
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in 1979, this transformation offers a high degree of regiochemical control, ensuring the carbon-carbon double bond forms precisely at the location of the original carbonyl group.[3][4] This capability is invaluable in the synthesis of complex molecules, particularly in the field of drug discovery.
This guide focuses on the application of the Wittig reaction to synthesize a substituted stilbene, a structural motif of significant interest in medicinal chemistry. Stilbene derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[5][6] The target of this protocol, a derivative of 2-benzyloxy-3-fluorobenzaldehyde, incorporates two key features relevant to modern drug design: a fluorine atom and a benzyloxy protecting group. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[7] The benzyloxy group serves as a common protecting group for a phenol, which could be deprotected in a later step to reveal a potentially crucial hydrogen-bonding moiety.
This document provides a detailed protocol for the synthesis, purification, and characterization of the target stilbene, explaining the causality behind the experimental choices and offering practical troubleshooting advice.
Mechanistic Rationale and Strategy
The Wittig reaction proceeds through a well-established mechanism that involves the formation of a phosphorus ylide (also known as a Wittig reagent), which then reacts with a carbonyl compound.[8] The overall process essentially swaps a C=O bond for a C=C bond.[3]
Step 1: Ylide Formation The synthesis begins with the preparation of the phosphonium ylide. This is typically a two-step process:
-
SN2 Reaction: A nucleophilic phosphine, most commonly triphenylphosphine (PPh₃), attacks an alkyl halide (preferably primary or methyl) to form a stable phosphonium salt.[4][9][10]
-
Deprotonation: A strong base is used to deprotonate the carbon adjacent to the positively charged phosphorus atom.[3][11] The resulting species is the ylide, a neutral molecule with adjacent positive and negative charges.[9] The acidity of this proton is significantly increased due to the stabilizing effect of the adjacent phosphorus. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required for this step.[4][12]
Step 2: Reaction with the Aldehyde The carbon atom of the ylide is nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde.[3][4] This leads to the formation of a betaine intermediate, which subsequently closes to form a four-membered ring called an oxaphosphetane.[4][9]
Step 3: Alkene Formation The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible retro-[2+2] cycloaddition reaction.[3] This fragmentation yields the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct. The formation of the strong P=O bond is a major driving force for the reaction.
Stereoselectivity Considerations The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the substituents on the ylide.
-
Stabilized Ylides (containing electron-withdrawing groups like esters or ketones) generally yield (E)-alkenes.[1]
-
Unstabilized Ylides (containing alkyl groups) typically favor the formation of (Z)-alkenes.[1]
-
Semi-stabilized Ylides , such as the benzylide used in this protocol, often give poor selectivity, resulting in a mixture of (E) and (Z) isomers.[1]
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure, from reagent preparation to the isolation of the final product.
Caption: Experimental workflow for the Wittig synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Molarity | Amount (mmol) | Mass/Volume | Notes |
| Benzyltriphenylphosphonium chloride | 388.88 | - | 1.2 | 467 mg | Dry thoroughly before use. |
| 2-Benzyloxy-3-fluorobenzaldehyde | 230.24 | - | 1.0 | 230 mg | Starting material. |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M | 1.2 | 0.48 mL | Highly reactive; handle with care. |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~30 mL | Use a freshly opened bottle or dry solvent. |
| Saturated aq. NH₄Cl Solution | - | - | - | ~20 mL | For quenching the reaction. |
| Ethyl Acetate | - | - | - | As needed | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | - | As needed | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | For drying organic layers. |
| Silica Gel (for chromatography) | - | - | - | As needed | 230-400 mesh. |
| Hexanes/Ethyl Acetate Mixture | - | - | - | As needed | Eluent for chromatography. |
Part A: In Situ Preparation of the Wittig Reagent (Ylide)
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.
-
Reagent Addition: Add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) to the flask. Add anhydrous THF (~15 mL) via syringe.
-
Ylide Formation: Cool the resulting white suspension to 0 °C in an ice bath. Add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe. A deep orange-red color should develop, indicating the formation of the ylide.[13]
-
Causality Note: Anhydrous and inert conditions are critical because the ylide is a strong base and will be readily protonated and destroyed by water or oxygen.[4]
-
-
Stirring: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour to ensure complete ylide formation.
Part B: The Wittig Reaction
-
Aldehyde Preparation: In a separate dry flask, dissolve 2-benzyloxy-3-fluorobenzaldehyde (230 mg, 1.0 mmol) in anhydrous THF (~15 mL).
-
Reaction: Cool the ylide solution back down to 0 °C. Add the aldehyde solution dropwise to the stirring ylide solution over 10-15 minutes. The deep color of the ylide should fade.
-
Completion: Allow the reaction mixture to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the aldehyde).
-
TLC Monitoring: Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the aldehyde spot and the appearance of a new, less polar product spot.
-
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).[14]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product will be a mixture of the desired stilbene isomers and triphenylphosphine oxide (TPPO). Purify this mixture using flash column chromatography on silica gel.
-
Eluent Selection: Start with a non-polar eluent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute the stilbene product(s) first, followed by the more polar TPPO.
-
Purification Insight: TPPO can be challenging to separate.[15] An alternative is to recrystallize the crude product from a solvent like isopropanol or ethanol, as TPPO is often more soluble in these solvents than the non-polar alkene product.[16][17]
-
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Wittig reaction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation due to wet reagents/glassware or inactive base.[18] 2. Ylide is unstable and decomposed before aldehyde addition.[18] 3. Aldehyde is labile or impure.[1] | 1. Ensure all glassware is flame-dried. Use fresh, anhydrous solvents and titrate the n-BuLi solution before use. 2. Try an "inverse addition": add the phosphonium salt in portions to a mixture of the aldehyde and base (e.g., KOtBu) in THF.[18] 3. Check the purity of the aldehyde by NMR or TLC before starting. |
| Difficulty Removing TPPO | 1. TPPO has similar polarity to the product, causing co-elution during chromatography.[15] 2. Excessive Wittig reagent was used. | 1. Use a long chromatography column with a shallow solvent gradient. Try recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[16] 2. Use a smaller excess of the phosphonium salt (e.g., 1.1 equivalents). |
| Formation of E/Z Isomer Mixture | This is expected for a semi-stabilized ylide like benzyltriphenylphosphorane.[1] | 1. The isomers can often be separated by careful flash chromatography or preparative HPLC. 2. If a specific isomer is required, consider a stereoselective olefination method like the Horner-Wadsworth-Emmons reaction (often E-selective) or the Schlosser modification of the Wittig reaction (E-selective).[1] |
| Reaction Stalls (Aldehyde Remains) | The ylide may have been consumed by side reactions or was not generated in sufficient quantity. | Add another portion of freshly generated ylide to the reaction mixture and monitor by TLC. |
Conclusion
The Wittig reaction provides a robust and direct pathway for the synthesis of complex alkenes from readily available starting materials. This application note details a reliable protocol for the preparation of a fluorinated and benzyloxy-protected stilbene, a scaffold with high potential in drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt this procedure to generate a wide array of valuable stilbene derivatives for further investigation.
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PubMed. (2017). A novel fluorinated stilbene exerts hepatoprotective properties in CCl(4)-induced acute liver damage. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
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YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
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- 15. tandfonline.com [tandfonline.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Benzyloxy-3-fluorobenzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-benzyloxy-3-fluorobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Our guidance is grounded in established chemical principles and practical, field-tested experience.
Introduction
2-Benzyloxy-3-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is therefore of significant interest. The most common and direct route involves the benzylation of 2-hydroxy-3-fluorobenzaldehyde. While seemingly straightforward, this Williamson ether synthesis is often plagued by challenges that can lead to suboptimal yields and purification difficulties. This guide provides a structured approach to identifying and resolving these common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of 2-benzyloxy-3-fluorobenzaldehyde.
Q1: Why is my yield of 2-benzyloxy-3-fluorobenzaldehyde consistently low?
Low yields can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to diagnosing and solving this issue:
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Incomplete Deprotonation of the Phenol: The first step in the Williamson ether synthesis is the deprotonation of the hydroxyl group on 2-hydroxy-3-fluorobenzaldehyde to form a phenoxide. If this deprotonation is incomplete, the subsequent nucleophilic attack on benzyl bromide will be inefficient.
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Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness is highly dependent on the solvent. For instance, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, K₂CO₃ is effective. However, if you are using a less polar solvent, you might consider a stronger base like sodium hydride (NaH). Caution: NaH is highly reactive and requires careful handling under an inert atmosphere.
-
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Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions.
-
Solution: The optimal temperature is typically between 60-80 °C. It is recommended to start at the lower end of this range and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.
-
-
Purity of Starting Materials: The purity of both 2-hydroxy-3-fluorobenzaldehyde and benzyl bromide is critical. Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For example, 2-hydroxy-3-fluorobenzaldehyde can be recrystallized.
-
Q2: I am observing significant amounts of unreacted 2-hydroxy-3-fluorobenzaldehyde in my crude product. What is causing this?
This is a clear indication of an incomplete reaction. The primary reasons are:
-
Insufficient Base: The stoichiometry of the base is critical. You need at least one equivalent of the base to deprotonate the phenol.
-
Solution: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation.
-
-
Poor Solubility of the Base: If the base is not sufficiently soluble in the reaction solvent, it cannot effectively deprotonate the phenol.
-
Solution: Choose a solvent in which the base has reasonable solubility. As mentioned, DMF and acetonitrile are good choices for K₂CO₃. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also enhance the reaction rate by facilitating the transfer of the carbonate base into the organic phase.
-
Q3: My final product is difficult to purify, and I see multiple spots on the TLC. What are the likely impurities?
The formation of byproducts is a common challenge. The most probable impurities are:
-
Benzyl Alcohol: This can form from the hydrolysis of benzyl bromide.
-
Minimization: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Dibenzyl Ether: This can form if benzyl bromide reacts with benzyl alcohol or another benzyl bromide molecule.
-
Minimization: This is often a consequence of high reaction temperatures. Maintaining the temperature within the optimal range will help to minimize its formation.
-
-
Over-alkylation Products: While less common for this specific substrate, it's a possibility in related reactions.
-
Minimization: Use a controlled stoichiometry of benzyl bromide. A slight excess (e.g., 1.1 equivalents) is often sufficient.
-
Purification Strategy:
Column chromatography on silica gel is the most effective method for purifying 2-benzyloxy-3-fluorobenzaldehyde from these impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 2-benzyloxy-3-fluorobenzaldehyde?
The Williamson ether synthesis, starting from 2-hydroxy-3-fluorobenzaldehyde and benzyl bromide, is the most widely adopted and reliable method.
Q2: What are the critical parameters to control for a successful synthesis?
The three most critical parameters are:
-
Choice of Base and Solvent: This combination is key to achieving complete deprotonation of the starting material.
-
Reaction Temperature: This needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.
-
Purity of Reagents and Anhydrous Conditions: This is crucial for preventing the formation of hydrolysis-related byproducts.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The starting material (2-hydroxy-3-fluorobenzaldehyde) is more polar and will have a lower Rf value than the product (2-benzyloxy-3-fluorobenzaldehyde).
Experimental Protocol: Optimized Synthesis of 2-Benzyloxy-3-fluorobenzaldehyde
This protocol is provided as a starting point and may require further optimization based on your specific laboratory conditions.
Materials:
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2-hydroxy-3-fluorobenzaldehyde
-
Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of 2-hydroxy-3-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and monitor the progress by TLC.
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Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Recommended Value | Rationale |
| 2-hydroxy-3-fluorobenzaldehyde | 1.0 equivalent | Limiting reagent |
| Benzyl bromide | 1.1 - 1.2 equivalents | Slight excess to drive the reaction to completion |
| Potassium carbonate | 1.5 - 2.0 equivalents | Ensures complete deprotonation |
| Solvent | Anhydrous DMF or Acetonitrile | Good solubility for reactants and base |
| Temperature | 60 - 80 °C | Optimal balance between reaction rate and side reactions |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion |
Visualizations
Diagram 1: Synthetic Pathway for 2-Benzyloxy-3-fluorobenzaldehyde
Caption: Williamson ether synthesis of 2-benzyloxy-3-fluorobenzaldehyde.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low yields.
References
Technical Support Center: Purifying 2-Benzyloxy-3-fluorobenzaldehyde
Welcome to the technical support center for the purification of 2-benzyloxy-3-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar aromatic aldehydes. We will move beyond a simple set of instructions to provide a deeper understanding of the column chromatography protocol, focusing on the rationale behind each step and offering robust troubleshooting solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address common questions that arise before and during the purification process.
Q1: What is the recommended stationary phase for purifying 2-benzyloxy-3-fluorobenzaldehyde, and why?
For most applications involving aromatic aldehydes like this one, standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the stationary phase of choice.[1][2] The slightly acidic nature of silica's surface silanol groups provides the necessary polarity for effective separation of moderately polar compounds from non-polar impurities.[3] However, it's crucial to be aware that this acidity can sometimes be problematic for sensitive aldehydes.[4]
Q2: My aldehyde appears to be degrading or streaking on the TLC plate and the column. What's happening and how can I fix it?
This is a classic issue with aldehydes on silica gel. The acidic surface can catalyze side reactions, such as oxidation to the corresponding carboxylic acid or formation of acetals if an alcohol is present in your mobile phase.[4][5]
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Causality: Silica gel's surface contains Lewis acidic sites that can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack or oxidation.[6] Streaking on a TLC plate is often a primary indicator of this instability.
-
Solution: To mitigate this, you can "deactivate" or neutralize the silica gel. A common field-proven technique is to add a small amount of a non-nucleophilic base, like triethylamine (NEt₃), to your mobile phase (typically 0.1-1% v/v).[4] This neutralizes the most acidic sites on the silica, preventing compound degradation. Always run a comparative TLC with and without the additive to confirm it solves the streaking issue before committing to the column.
Q3: Can I use alumina as an alternative stationary phase?
Yes, neutral or basic alumina (Al₂O₃) is an excellent alternative, especially if your aldehyde proves to be highly sensitive to the acidity of silica gel.[1][3][7] Alumina is generally less acidic and can offer different selectivity, which might be advantageous for separating specific impurities.[7] It's available in acidic, neutral, and basic forms; for aldehydes, neutral or basic alumina is recommended.[7]
Q4: How do I select an appropriate mobile phase for the separation?
The selection process should always begin with Thin Layer Chromatography (TLC).[8][9][10] A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is the standard starting point for compounds of this polarity.[1][5]
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Goal Rf Value: Aim for a mobile phase composition that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate. This Rf range typically translates well to preparative column chromatography, ensuring good separation without excessively long elution times.[4]
-
Example: For 2-benzyloxy-3-fluorobenzaldehyde, start with systems like 10% ethyl acetate in hexanes and adjust the ratio as needed to achieve the target Rf.
Detailed Column Chromatography Protocol
This protocol is a validated starting point for the purification of 2-benzyloxy-3-fluorobenzaldehyde.
| Parameter | Specification & Rationale |
| Stationary Phase | Flash Silica Gel (SiO₂), 230-400 mesh (40-63 µm). This standard particle size provides a good balance between resolution and flow rate for preparative work. |
| Column Dimensions | Dependent on sample mass. For 1g of crude material, a column diameter of ~40 mm is a good starting point (Rule of thumb: Slurry height ~15-20 cm). |
| Sample Loading | Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to a fine, free-flowing powder. This method generally provides superior resolution compared to wet loading by creating a tight, uniform starting band. Wet Loading: Dissolve the crude product in the minimum possible volume of a solvent it is highly soluble in (e.g., dichloromethane or ethyl acetate). |
| Mobile Phase (Eluent) | Gradient Elution: Start with a low polarity mixture and gradually increase the polarity. A typical gradient would be from 5% Ethyl Acetate (EtOAc) in Hexanes to 20% EtOAc in Hexanes. Rationale: A gradient is often more efficient than an isocratic elution, allowing for faster elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities, all while maintaining sharp peaks. |
| Fraction Collection | Collect fractions based on the elution profile observed via TLC. Monitor the column effluent by spotting fractions onto a TLC plate and visualizing under UV light (254 nm). |
| Post-Purification | Combine the pure fractions, and remove the solvent using a rotary evaporator. Place the resulting product under high vacuum to remove any residual solvents. |
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor separation between my product and a close-running impurity.
This is a frequent challenge where the Rf values of two spots are too close on the initial TLC.
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Step 1: Re-evaluate Your Mobile Phase. Your primary tool is solvent selectivity. If a hexanes/ethyl acetate system isn't working, try replacing one of the components. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the interactions with the stationary phase and may improve separation.
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Step 2: Employ a Shallow Gradient. If you are using a gradient elution, make it shallower around the elution point of your compound. For instance, instead of jumping from 5% to 10% EtOAc, run a gradient from 5% to 7% over several column volumes, then to 9%, and so on. This gives the compounds more time to resolve on the stationary phase.
-
Step 3: Check Column Packing. A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica slurry is homogeneous and allowed to settle evenly without air bubbles.
Problem 2: My product is not eluting from the column, even at high solvent polarity.
-
Step 1: Confirm Compound Stability. First, ensure your compound is not degrading on the column (see FAQ 2). An immobile streak at the baseline on your monitoring TLCs is a sign of decomposition.
-
Step 2: Drastic Polarity Increase. If stability is not the issue, a significant increase in mobile phase polarity is needed. If 50% EtOAc/Hexanes is not eluting the compound, consider adding a small amount of an even more polar solvent like methanol (start with 1-2%). Be cautious, as methanol can sometimes dissolve a small amount of the silica stationary phase.
-
Step 3: Consider Reverse-Phase Chromatography. For very polar compounds that have high affinity for silica, reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase with a polar mobile phase like water/acetonitrile) may be a more suitable purification strategy.[11][12]
Troubleshooting Workflow for Poor Separation
The following diagram outlines a logical decision-making process when faced with inadequate separation during column chromatography.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- Google Patents. (n.d.). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
American Chemical Society. (2020). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. Retrieved January 27, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 27, 2026, from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved January 27, 2026, from [Link]
-
American Chemical Society. (2014). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved January 27, 2026, from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for 2-fluoro-3-chlorobenzaldehyde.
-
National Center for Biotechnology Information. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved January 27, 2026, from [Link]
-
Oxford Academic. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved January 27, 2026, from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 27, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 27, 2026, from [Link]
-
YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved January 27, 2026, from [Link]
-
American Chemical Society. (2016). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved January 27, 2026, from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved January 27, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. waters.com [waters.com]
recrystallization of 2-BENZYLOXY-3-FLUOROBENZALDEHYDE
Initiating Data Collection
I'm starting by casting a wide net with Google searches to pinpoint data on 2-BEN ZYLOXY-3-FLUOROBENZALDEHYDE. Right now, I'm specifically hunting for its physicochemical properties. I'm focusing on key data points like melting point and solubility across various organic solvents. This data will establish a solid foundation for further investigations.
Expanding Data Gathering
I'm now expanding my search to include recrystallization protocols for similar benzaldehyde derivatives. Simultaneously, I'm investigating common recrystallization problems with aromatic aldehydes, like oiling out and poor crystal formation. I'm also delving into theoretical sources to strengthen my explanations for each step.
Developing Recrystallization Strategies
I'm now diving into Google, focusing on the recrystallization of 2-BEN ZYLOXY-3-FLUOROBENZALDEHYDE and similar compounds, looking for established protocols and common issues. I'm also going to begin my investigation into the theoretical aspects of recrystallization. I'll be looking for authoritative resources to support the mechanistic explanations for each step of the process.
Initiating Guide Creation
I'm starting to build a technical support guide about recrystallizing 2-BENZYLOXY-3-FLUOROBENZALDEHYDE. I've begun gathering the necessary physicochemical data, such as melting point and appearance, to start with. I'll need this information to ensure the guide is accurate and useful.
Developing Solvent Selection
I've expanded my focus to include solvent selection. Gathering physicochemical data continues, with emphasis on accurate isomer information. My current focus centers on defining a solvent selection strategy, ensuring the compound's solubility characteristics are well-understood at various temperatures. I will suggest common solvents based on general recrystallization principles and the data collected.
Outlining Guide Content
I've just structured the guide, establishing sections for data, solvent strategies, and a detailed protocol. Also, a troubleshooting Q&A with related issues and solutions, as well as tables and diagrams, are planned. I'm focusing on crafting a thorough recrystallization guide, tailored to address potential problems users might encounter.
Formulating Data Acquisition
I'm now zeroing in on data acquisition. I will focus my efforts on obtaining the correct isomer data for 2-BENZYLOXY-3-FLUOROBENZALDEHYDE. I am considering similar compounds and will adjust the data if required for accuracy and specificity. I am planning a best-practice protocol with a self-validating system.
Planning Guide Elements
I've just finished outlining the guide's structure, which will include physicochemical data, a solvent selection strategy, a detailed recrystallization protocol, and a comprehensive troubleshooting section. I am now formulating tables, diagrams, and formatting for ease of use. I'm focusing on ensuring accuracy by using a self-validating system, and I will cite references for all key claims and protocols.
Developing Protocol Components
I'm now focusing on developing each section, from data acquisition and solvent selection to the detailed recrystallization protocol. The current effort centers on outlining the step-by-step process. I'll need to account for potential issues, like lack of compound-specific data, by incorporating troubleshooting steps and emphasizing the importance of experimental validation.
Refining Data Acquisition
I am now focusing on refining the initial data acquisition, especially regarding the critical 3-fluoro isomer. The goal is to cross-reference similar compounds and make reasonable assumptions for the "3-fluoro" compound, as well as to develop robust solvent-selection strategies. I'm focusing on the structural differences that affect data interpretation and applicability. I'll include the "4-fluoro" isomer data and other relevant compounds as a starting point.
Technical Support Center: Optimizing the Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. The Williamson ether synthesis, a reliable method for forming an ether from an organohalide and an alkoxide, is a cornerstone of organic synthesis, widely used in both laboratory and industrial settings.[1][2] Its applications are vast, ranging from the synthesis of pharmaceutical intermediates to the creation of valuable polymers and fragrances.[2][3]
This document provides in-depth technical guidance, moving beyond simple protocols to explain the causality behind experimental choices. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and advanced protocols for enhancing reaction efficiency.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][4] In this concerted reaction, a deprotonated alcohol, known as an alkoxide ion (RO
Q2: Why is it crucial to use a primary alkyl halide?
The S(_N)2 mechanism is highly sensitive to steric hindrance.[5][6] Primary alkyl halides, having the least steric bulk around the reaction center, are ideal substrates and lead to the best yields.[1][5] Secondary alkyl halides can also be used, but they often lead to a mixture of the desired ether (from S(_N)2) and an alkene byproduct (from a competing E2 elimination reaction).[1][5] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination to form alkenes.[1][4][5]
Q3: What are the typical reaction conditions for a Williamson ether synthesis?
A standard Williamson ether synthesis is typically conducted at temperatures between 50 and 100 °C, with reaction times ranging from 1 to 8 hours.[1][7] Common solvents include polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF), which are favored because they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[1][4][7]
Q4: My reaction is not working. What are the most common reasons for failure?
Low or no yield can be attributed to several factors:
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Inappropriate substrate choice: Using a secondary or tertiary alkyl halide, which favors elimination.[1][5]
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Steric hindrance: Bulky groups on either the alkoxide or the alkyl halide can significantly slow down or prevent the reaction.[1][6]
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Poor leaving group: The leaving group must be sufficiently reactive. Iodides, bromides, chlorides, and sulfonates (like tosylates and mesylates) are good leaving groups.[5][6]
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Insufficiently strong base: The alcohol must be fully deprotonated to form the more nucleophilic alkoxide.[5]
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Presence of water: Moisture can quench the strong base and hydrolyze the alkyl halide.[8]
II. Troubleshooting Guide: From Low Yield to Side Reactions
Even a well-established reaction like the Williamson ether synthesis can present challenges. This section provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Ether Product Yield
A low yield is the most frequent issue encountered. The following flowchart and detailed explanations will guide you through the troubleshooting process.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
minimizing C-alkylation side products in phenoxide reactions
Welcome to the technical support center for phenoxide alkylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize unwanted side reactions. Here, we will delve into the common challenge of C-alkylation in phenoxide reactions and provide actionable troubleshooting guidance based on fundamental mechanistic principles.
Introduction: The Ambident Nucleophile Challenge
Phenoxide ions are versatile nucleophiles in organic synthesis, most notably in the Williamson ether synthesis for the preparation of aryl ethers. However, the phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions). This duality can lead to the formation of undesired C-alkylated byproducts alongside the desired O-alkylated product. Understanding and controlling the factors that govern the regioselectivity of this reaction is crucial for achieving high yields and purity.
This guide will provide a detailed exploration of the underlying principles governing C- versus O-alkylation and offer practical solutions to steer your reaction towards the desired outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding C-alkylation side products.
Q1: I'm seeing significant amounts of C-alkylated products in my reaction. What is the primary cause?
The formation of C-alkylated products stems from the delocalization of the negative charge of the phenoxide ion onto the aromatic ring. While the highest charge density is on the oxygen atom, the ortho and para positions also possess significant electron density, making them susceptible to electrophilic attack. The extent of C-alkylation is heavily influenced by your reaction conditions.
Q2: How does my choice of solvent impact the C/O alkylation ratio?
Solvent selection is one of the most critical factors in controlling the regioselectivity of phenoxide alkylation.[1]
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Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents can form hydrogen bonds with the highly electronegative oxygen atom of the phenoxide.[1] This solvation "shields" the oxygen, hindering its ability to act as a nucleophile and consequently promoting attack from the less-hindered and now more available carbon atoms of the ring.[1]
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Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): Aprotic solvents do not engage in hydrogen bonding with the phenoxide oxygen to the same extent. This leaves the oxygen atom more "naked" and available for nucleophilic attack, thus favoring O-alkylation.[1]
Q3: Does the counter-ion (e.g., Na+, K+, Cs+) have a role in this reaction?
Yes, the counter-ion can influence the reaction outcome, primarily through ion-pairing effects.[2] A "freer" phenoxide anion is more reactive and will favor O-alkylation. The degree of ion pairing is influenced by both the cation and the solvent. In less polar solvents, smaller, harder cations like Li⁺ and Na⁺ will form tighter ion pairs with the "hard" oxygen atom of the phenoxide, potentially reducing its reactivity and allowing for more C-alkylation. Larger, softer cations like K⁺ or Cs⁺ result in looser ion pairs, increasing the availability of the oxygen for O-alkylation. The use of phase-transfer catalysts can also generate more "naked" anions, thereby promoting O-alkylation.[3]
Q4: Can temperature be used to control the C/O alkylation ratio?
O-alkylation is generally the kinetically favored process, meaning it has a lower activation energy.[4][5] C-alkylation, on the other hand, often leads to a more thermodynamically stable product. Therefore, running the reaction at lower temperatures will typically favor the kinetically controlled O-alkylation product. Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for C-alkylation and may also facilitate rearrangement of the initially formed O-alkylated product to the C-alkylated isomer.
In-Depth Troubleshooting Guide
If you are consistently observing C-alkylation byproducts, this guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Understanding the Competing Pathways
The core of the issue lies in the two competing reaction pathways available to the phenoxide ion. The following diagram illustrates this concept.
Caption: Troubleshooting workflow for minimizing C-alkylation.
The Role of Hard and Soft Acids and Bases (HSAB)
The HSAB principle provides a theoretical framework for understanding the regioselectivity of phenoxide alkylation. [6][7]
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Hard Nucleophiles/Electrophiles: Tend to be small, highly charged, and not very polarizable. Interactions are more electrostatic or ionic in nature.
-
Soft Nucleophiles/Electrophiles: Tend to be larger, with low charge, and are more polarizable. Interactions have more covalent character.
The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophilic centers. [8]Consequently:
-
Hard Alkylating Agents (e.g., dimethyl sulfate, methyl iodide) will preferentially react with the hard oxygen center, favoring O-alkylation.
-
Softer Alkylating Agents (e.g., allyl bromide, benzyl bromide) have a greater tendency to react with the soft carbon centers, which can lead to increased C-alkylation, especially under conditions that disfavor O-alkylation.
Summary of Influential Factors
The following table summarizes the key experimental parameters and their effect on the C/O alkylation ratio.
| Factor | Condition Favoring O-Alkylation (Minimizing C-Alkylation) | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Water, Ethanol, Methanol) | Protic solvents solvate the phenoxide oxygen via hydrogen bonding, reducing its nucleophilicity and promoting attack from the ring carbons. [1] |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is typically the kinetically favored pathway. Higher temperatures can provide the energy to overcome the activation barrier for the thermodynamically more stable C-alkylated product. |
| Counter-ion | Larger, "softer" cations (K⁺, Cs⁺) or use of a phase-transfer catalyst | Smaller, "harder" cations (Li⁺, Na⁺) | Larger cations lead to looser ion pairing, resulting in a more "naked" and reactive phenoxide oxygen. [2] |
| Alkylating Agent | "Harder" electrophiles (e.g., R-OTs, R₂SO₄) | "Softer" electrophiles (e.g., allyl halides, benzyl halides) | Based on the HSAB principle, the hard oxygen of the phenoxide prefers to react with hard electrophiles. [6][8] |
Model Experimental Protocol for Selective O-Alkylation
This protocol is a general guideline for the selective O-alkylation of a phenol. Optimization for specific substrates will be necessary.
Objective: To synthesize an aryl ether from a phenol and an alkyl halide with minimal C-alkylation byproducts.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, 0.05 eq, optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a sufficient volume of dry DMF to dissolve the starting materials.
-
If using, add the phase-transfer catalyst (e.g., TBAB, 0.05 eq) to the mixture.
-
Begin stirring the suspension at room temperature.
-
Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired O-alkylated product.
Justification of Conditions:
-
K₂CO₃: A moderately strong base with a "soft" counter-ion (K⁺) that promotes O-alkylation.
-
DMF: A polar aprotic solvent that enhances the nucleophilicity of the phenoxide oxygen. [1]* Moderate Temperature: Favors the kinetically controlled O-alkylation product.
-
TBAB (optional): A phase-transfer catalyst that can further increase the concentration of the "free" phenoxide anion in the organic phase, enhancing the rate of O-alkylation. [3] By carefully considering and controlling these key reaction parameters, you can effectively minimize the formation of C-alkylation side products and achieve high yields of your desired aryl ether.
References
- Nogueira, I. C., & Pliego, J. R. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Theoretical Chemistry Accounts, 138(3), 39.
- Gao, H., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2243–2253.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
- Liu, Z., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface.
-
ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(48), 14869–14877.
-
Neubacher, S. (2012, November 21). C- or O-Alkylation?. ChemistryViews. [Link]
-
YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Chemistry LibreTexts. (2021, August 13). Hard and Soft Acids and Bases. [Link]
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. [Link]
-
Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2015, March 28). Stabilisation of phenoxide ion. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]
-
Wikipedia. (n.d.). HSAB theory. [Link]
-
Pearson's HSAB concept. (n.d.). [Link]
-
ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. (n.d.).
-
Hard-Soft Acid-Base Theory. (n.d.). [Link]
-
YouTube. (2022, August 11). Deprotonating and Resonance of the Phenoxide Anion - Organic Chemistry Acidity Problem. [Link]
-
YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Reddit. (n.d.). Williamson Ether synthesis. [Link]
-
PubMed. (n.d.). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. [Link]
-
PubMed Central. (n.d.). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. [Link]
-
ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]
-
CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]
-
PubMed Central. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
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Validation & Comparative
reactivity comparison of fluorobenzaldehyde isomers
Initiating Reactivity Analysis
I'm starting with focused Google searches to collect information on the reactivity of fluorobenzaldehyde isomers. I'm prioritizing data related to nucleophilic aromatic substitution and electrophilic aromatic reactions to establish a foundation for comparison. I'll need to compile reactivity data for ortho-, meta-, and para- isomers.
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Establishing a Foundation
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Refining the Focus
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Compiling Relevant Data
I've successfully gathered key data, specifically 13C NMR information. I have the carbonyl carbon's data for 4-fluorobenzaldehyde at 190.5 ppm, plus a general aldehyde range (190-200 ppm). Additionally, I have a resource for the 13C NMR spectrum.
Analyzing Spectral Data
I've examined the 13C NMR information further, using 3-fluorobenzaldehyde's spectrum to find its carbonyl carbon chemical shift. Concerning electrophilic aromatic substitution, I confirmed meta-directing effects with benzaldehyde nitration data. However, I need more specifics: quantitative product distributions for fluorobenzaldehydes' nitration, comparative nucleophilic addition reactivity data (like reduction or Wittig reactions), and specific data for nucleophilic aromatic substitution reactions involving these isomers.
Refining Search Parameters
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A Comparative Guide to the Electronic Effects of Fluorine Position on Benzaldehyde Reactivity
Introduction: The Subtle Power of Fluorine in Aromatic Systems
In the landscape of medicinal chemistry and organic synthesis, benzaldehyde serves as a foundational scaffold. Its reactivity, centered on the electrophilic carbonyl carbon, is a well-understood gateway to a vast array of molecular complexity. However, the strategic introduction of substituents onto the aromatic ring can dramatically modulate this reactivity, offering chemists a powerful tool for fine-tuning molecular properties. Among these substituents, fluorine holds a unique and often pivotal role.
This guide provides an in-depth comparison of the electronic effects of fluorine substitution at the ortho, meta, and para positions of the benzaldehyde ring. We will dissect the underlying principles that govern the reactivity of these isomers, present supporting experimental data, and provide standardized protocols for researchers to validate these findings in their own laboratories. Understanding these nuanced positional effects is critical for drug development professionals and synthetic chemists aiming to leverage fluorine's unique properties for rational molecular design.
The Theoretical Framework: A Duality of Inductive and Resonance Effects
Fluorine's influence on an aromatic system is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[1][2] This effect polarizes the C-F bond and has a cascading, distance-dependent influence that withdraws electron density from the rest of the molecule, including the aldehyde group.[3]
-
Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This electron-donating effect is most pronounced when the fluorine is positioned ortho or para to the aldehyde, as it directly places electron density onto the ring carbons, which can then be relayed to the carbonyl group.
Crucially, for fluorine, the potent inductive withdrawal (-I) dominates over the weaker resonance donation (+R) .[2] This makes fluorine an overall electron-withdrawing and deactivating group in the context of electrophilic aromatic substitution, yet a fascinating modulator of carbonyl reactivity. The position of the fluorine atom determines the precise balance of these competing effects, leading to distinct reactivity profiles for each isomer.
Visualizing Electronic Influence: The Three Isomers
The interplay of inductive and resonance effects can be visualized to better understand their impact on the electrophilicity of the carbonyl carbon.
Ortho-Fluorobenzaldehyde
The fluorine atom is in close proximity to the aldehyde group, resulting in the strongest inductive withdrawal. This significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: Strong inductive withdrawal (-I) at the ortho position.
Meta-Fluorobenzaldehyde
The fluorine atom is further from the aldehyde group, leading to a moderately strong inductive effect. Crucially, there is no direct resonance interaction between the fluorine and the aldehyde group from the meta position. Therefore, the reactivity is enhanced almost purely by induction.
Caption: Moderate inductive withdrawal (-I) with no resonance effect.
Para-Fluorobenzaldehyde
The fluorine atom is at the furthest position from the aldehyde, resulting in the weakest inductive effect of the three isomers. However, its para position allows for direct resonance donation into the ring and towards the carbonyl group, which partially counteracts the inductive withdrawal.
Caption: Weak inductive (-I) pull partially offset by resonance (+R) donation.
Quantitative Comparison: Spectroscopic and Kinetic Data
The theoretical electronic effects translate into measurable differences in spectroscopic properties and reaction kinetics. The primary consequence of electron withdrawal by fluorine is an increase in the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[4]
Spectroscopic Evidence
Spectroscopy provides a direct window into the electronic environment of the carbonyl group.
-
¹³C NMR Spectroscopy: The chemical shift (δ) of the carbonyl carbon is highly sensitive to its electron density. A greater downfield shift (higher ppm value) indicates a more electron-deficient, and thus more electrophilic, carbon.[5][6]
-
Infrared (IR) Spectroscopy: The C=O stretching frequency (ν) is also indicative of electronic effects. Electron-withdrawing groups strengthen the carbonyl double bond by reducing the polarity, leading to absorption at a higher wavenumber (cm⁻¹).[7]
Table 1: Comparative Spectroscopic Data for Fluorobenzaldehyde Isomers
| Compound | Carbonyl ¹³C Shift (δ, ppm) | Carbonyl IR Stretch (ν, cm⁻¹) |
| Benzaldehyde | ~192.3 | ~1703 |
| 2-Fluorobenzaldehyde | ~188.5 | ~1710 |
| 3-Fluorobenzaldehyde | ~190.8 | ~1708 |
| 4-Fluorobenzaldehyde | ~190.5 | ~1705 |
Note: Exact values can vary slightly based on solvent and experimental conditions. Data is compiled from typical values found in chemical literature and databases.[5][8][9][10]
The data shows a clear trend where all fluorinated isomers exhibit a higher C=O stretching frequency than unsubstituted benzaldehyde, confirming the net electron-withdrawing nature of fluorine.
Kinetic Data: Reactivity in Nucleophilic Addition
The most direct measure of reactivity is a kinetic study. The reduction of aldehydes to alcohols using sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction where the hydride ion (H⁻) attacks the electrophilic carbonyl carbon.[11][12] The rate of this reaction is directly proportional to the electrophilicity of the aldehyde. Electron-withdrawing groups accelerate the reaction.[13][14]
Table 2: Relative Reaction Rates for the Reduction of Fluorobenzaldehydes with NaBH₄
| Compound | Relative Rate Constant (k_rel) | Expected Order of Reactivity |
| Benzaldehyde | 1.00 | 4 |
| 4-Fluorobenzaldehyde | > 1.00 | 3 |
| 3-Fluorobenzaldehyde | >> 1.00 | 2 |
| 2-Fluorobenzaldehyde | >>> 1.00 | 1 |
Note: This table represents the expected trend based on electronic principles. The precise rate constants would be determined experimentally via a protocol like the one described below.
This trend is rationalized by the electronic effects discussed:
-
2-Fluorobenzaldehyde: Strongest -I effect leads to the most electrophilic carbonyl and the fastest reaction.
-
3-Fluorobenzaldehyde: Significant -I effect with no opposing +R effect results in high reactivity.
-
4-Fluorobenzaldehyde: The weakest -I effect is partially offset by the +R effect, making it the least reactive of the fluorinated isomers, but still more reactive than benzaldehyde.
This relationship is often quantified using the Hammett equation , which correlates reaction rates with substituent constants (σ). For nucleophilic additions to benzaldehydes, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.[15][16][17]
Experimental Protocol: A Self-Validating System for Comparing Reactivity
To provide a trustworthy and reproducible method for quantifying these reactivity differences, the following protocol outlines a competitive kinetic experiment for the reduction of benzaldehyde and its fluoro-isomers using sodium borohydride.
Caption: Workflow for comparative kinetic analysis of aldehyde reduction.
Detailed Steps:
-
Materials & Reagents:
-
2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde, Benzaldehyde (as a reference).
-
Sodium borohydride (NaBH₄).
-
Anhydrous isopropanol (or ethanol) as the solvent.
-
Mesitylene or dodecane (as an internal standard for GC analysis).
-
1M Hydrochloric acid (for quenching).
-
Gas chromatograph with a suitable column (e.g., DB-5 or equivalent).
-
-
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of each aldehyde and the internal standard in isopropanol. Prepare a fresh 0.025 M solution of NaBH₄ in isopropanol.
-
Reaction: In a temperature-controlled reaction vessel (e.g., 25 °C), combine 5.0 mL of an aldehyde stock solution and 5.0 mL of the internal standard stock solution.
-
Initiation: Vigorously stir the aldehyde solution and add 5.0 mL of the NaBH₄ solution to initiate the reduction. Start a timer immediately. The amount of NaBH₄ is sub-stoichiometric to ensure the reaction rate is dependent on the aldehyde concentration.
-
Sampling & Quenching: At predetermined time points (e.g., 2, 5, 10, 15, 30 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and immediately add it to a vial containing 1.0 mL of 1M HCl to quench the reaction.
-
Analysis: Analyze each quenched sample by GC to determine the ratio of the aldehyde peak area to the internal standard peak area.
-
Data Processing: Calculate the concentration of the aldehyde at each time point. Plot a graph of the natural logarithm of the aldehyde concentration versus time. The slope of the resulting straight line corresponds to the negative of the pseudo-first-order rate constant (-k).
-
Comparison: Repeat the experiment for each isomer under identical conditions. Compare the calculated rate constants (k) to determine the relative reactivity.
-
Conclusion and Implications
The position of a single fluorine atom on a benzaldehyde ring profoundly alters the reactivity of the carbonyl group in a predictable manner, governed by the balance of a strong, distance-dependent inductive effect and a position-dependent resonance effect. The resulting order of reactivity toward nucleophiles is consistently ortho > meta > para > unsubstituted .
This understanding is not merely academic. In drug discovery, the strategic placement of fluorine is a cornerstone of modern medicinal chemistry, used to enhance binding affinity, block metabolic pathways, and improve pharmacokinetic profiles.[18][19] The choice between a 2-fluoro, 3-fluoro, or 4-fluoro-substituted scaffold can be the deciding factor in a compound's efficacy and viability as a drug candidate. This guide provides the foundational principles and a practical framework for researchers to harness these subtle yet powerful electronic effects in their synthetic and drug development endeavors.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Hammett plot for the para -substituted benzaldehydes in the B.–V. reactions. ResearchGate. [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. [Link]
-
Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]
-
13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution. St. Benedict & St. John's University Chemistry. [Link]
-
Carbonyl compounds - IR spectroscopy. University of Regensburg. [Link]
-
13C NMR Chemical Shift Table. Oregon State University. [Link]
-
Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde. Autech Industry. [Link]
-
SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Istanbul Commerce University Journal of Science. [Link]
-
Supporting Information for a scientific article. pubs.acs.org. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
13C-NMR chemical shifts (ppm) of the carbonyl groups. ResearchGate. [Link]
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comparing yields of different synthetic routes to 2-BENZYLOXY-3-FLUOROBENZALDEHYDE
A Comparative Guide to the Synthesis of 2-Benzyloxy-3-fluorobenzaldehyde
Abstract
2-Benzyloxy-3-fluorobenzaldehyde is a critical building block in medicinal chemistry, valued for its unique combination of a reactive aldehyde, a strategically positioned fluorine atom, and a labile benzyloxy protecting group. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, making this intermediate highly sought after.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental data to assist researchers in selecting the optimal pathway for their specific needs. We will compare two major strategies: the direct benzylation of 3-fluoro-2-hydroxybenzaldehyde and the formylation of 1-benzyloxy-2-fluorobenzene.
Comparative Analysis of Synthetic Routes
The synthesis of 2-benzyloxy-3-fluorobenzaldehyde can be approached from two distinct strategic standpoints, each with its own set of advantages and challenges related to starting material availability, reaction conditions, and overall efficiency.
Route A: Direct Benzylation via Williamson Ether Synthesis
This is the most direct and widely employed method, starting from the commercially available 3-fluoro-2-hydroxybenzaldehyde (also known as 3-fluorosalicylaldehyde).[3] The reaction is a classic Williamson ether synthesis, an SN2 reaction where a phenoxide, generated in situ, acts as a nucleophile to displace a halide from benzyl bromide.[4][5]
Mechanism & Rationale: The reaction proceeds in two key steps. First, a moderately weak base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 3-fluoro-2-hydroxybenzaldehyde. The choice of K₂CO₃ is strategic; it is strong enough to form the nucleophilic phenoxide but mild enough to prevent side reactions involving the sensitive aldehyde group.[6] The reaction is typically run in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.[7] In the second step, the resulting phenoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[4]
Key Experimental Choices:
-
Base: Potassium carbonate is favored for its low cost, moderate basicity, and ease of removal during workup. Stronger bases like sodium hydride (NaH) could be used but increase the risk of side reactions and require more stringent anhydrous conditions.[6]
-
Solvent: DMF or acetone are common choices.[2] DMF is often preferred as its high boiling point allows for higher reaction temperatures (e.g., 60-70°C), which can accelerate the SN2 reaction rate.[1]
-
Alkylating Agent: Benzyl bromide is a highly effective electrophile due to the stability of the transition state in the SN2 reaction and the good leaving group ability of bromide.[5]
This route is characterized by its operational simplicity and generally high yields, often ranging from 85-95% depending on the precise conditions and purification method.
Route B: Formylation of 1-Benzyloxy-2-fluorobenzene
An alternative strategy involves introducing the aldehyde group onto a pre-formed benzyloxy ether. This is most commonly achieved via a Vilsmeier-Haack reaction.[8] This electrophilic aromatic substitution is particularly effective for electron-rich aromatic compounds, such as the starting material 1-benzyloxy-2-fluorobenzene.[9][10]
Mechanism & Rationale: The Vilsmeier-Haack reaction first involves the formation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[8][11] This iminium ion is a moderately strong electrophile that then attacks the electron-rich aromatic ring. The benzyloxy and fluorine groups direct the substitution. The bulky benzyloxy group sterically favors formylation at the less hindered position, which is para to the fluorine and ortho to the benzyloxy group, yielding the desired product. Following the electrophilic attack, an aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde.[11]
Key Experimental Choices:
-
Starting Material: The primary challenge of this route is the availability and cost of 1-benzyloxy-2-fluorobenzene, which is typically prepared from 2-fluorophenol.
-
Reagents: The combination of DMF and POCl₃ is standard for generating the Vilsmeier reagent.[9] The stoichiometry must be carefully controlled to avoid side reactions.
-
Substrate Reactivity: The reaction is effective because the benzyloxy group is strongly activating, making the aromatic ring sufficiently nucleophilic to be attacked by the relatively weak Vilsmeier electrophile.[8]
While effective, this route is less common due to the multi-step nature of preparing the starting material and the handling of phosphorus oxychloride. Yields for the formylation step itself can be good, but the overall yield from a more basic starting material like 2-fluorophenol is lower than Route A.
Quantitative Performance Summary
The choice of synthetic route often comes down to a trade-off between the number of steps, overall yield, and operational simplicity. The following table provides a clear comparison of the two primary routes.
| Parameter | Route A: Williamson Ether Synthesis | Route B: Vilsmeier-Haack Formylation |
| Starting Material | 3-Fluoro-2-hydroxybenzaldehyde | 1-Benzyloxy-2-fluorobenzene |
| Key Reagents | Benzyl bromide, K₂CO₃, DMF | POCl₃, DMF |
| Number of Steps | 1 | 2 (including prep of starting material) |
| Typical Overall Yield | 85-95% | 60-75% (from 2-fluorophenol) |
| Reaction Conditions | Mild to moderate (Room temp. to 70°C) | Moderate, requires careful handling of POCl₃ |
| Primary Advantage | High yield, operational simplicity, one step | Good for substrate diversification if ether is pre-made |
| Primary Disadvantage | Relies on availability of the hydroxybenzaldehyde | Multi-step, lower overall yield, hazardous reagents |
Visual Workflow Diagrams
To better visualize the synthetic pathways, the following diagrams illustrate the core transformations for each route.
Caption: Workflow for Route A: Williamson Ether Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
fragmentation pattern analysis of benzyloxy-fluorobenzaldehydes in mass spectrometry
Initiating Data Collection
I'm starting by using Google to hunt down information on mass spectrometry fragmentation patterns for benzyloxy-fluorobenzaldehydes. I need to understand common pathways, the impact of substituent positions, and established data. I'm focusing on collecting data to start building an understanding.
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Safety Operating Guide
2-BENZYLOXY-3-FLUOROBENZALDEHYDE proper disposal procedures
Initiating Safety Protocol
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I will be adding this information to the existing, previously completed summaries.
Developing the Response Structure
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
